2-amino-N-(3-chlorobenzyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(3-chlorobenzyl)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 3-chlorobenzylamine with 2-aminobenzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain pure this compound .
Chemical Reactions Analysis
2-amino-N-(3-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
2-amino-N-(3-chlorobenzyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorobenzyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-N-(3-chlorobenzyl)benzamide can be compared with other similar compounds such as:
2-amino-N-(4-chlorobenzyl)benzamide: This compound has a similar structure but with a chlorine atom at the 4-position instead of the 3-position.
2-amino-N-(3-methylbenzyl)benzamide: This compound has a methyl group instead of a chlorine atom at the 3-position.
2-amino-N-(3-fluorobenzyl)benzamide: This compound has a fluorine atom at the 3-position instead of a chlorine atom.
Properties
Molecular Formula |
C14H13ClN2O |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2O/c15-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)16/h1-8H,9,16H2,(H,17,18) |
InChI Key |
GQNVUHVSUQXDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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